Hypoxanthine

Catalog No.
S530258
CAS No.
68-94-0
M.F
C5H4N4O
M. Wt
136.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypoxanthine

CAS Number

68-94-0

Product Name

Hypoxanthine

IUPAC Name

1,7-dihydropurin-6-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

FDGQSTZJBFJUBT-UHFFFAOYSA-N

SMILES

Array

solubility

0.7 mg/mL

Synonyms

1,7-Dihydro-6H-purin-6-one; 6-Hydroxypurine; Hypoxanthine; Purin-6-ol; Sarcine

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)O

The exact mass of the compound Hypoxanthine is 136.0385 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hypoxanthine (6-hydroxypurine) is a foundational purine derivative utilized extensively as a regiospecific synthetic precursor and an essential cell culture additive [1]. As a central intermediate in the purine salvage pathway, it provides the core scaffold for synthesizing numerous 6-substituted pharmaceutical active ingredients. Its distinct lack of an exocyclic amine group and specific tautomeric properties differentiate it from other natural nucleobases, dictating its solubility profile and selective reactivity in halogenation processes. These properties make it a critical raw material for both industrial organic synthesis and specialized biological media formulations [2].

Substituting hypoxanthine with closely related purines like xanthine or adenine fundamentally alters downstream reactivity and biological pathway utilization, leading to process failures [1]. In pharmaceutical synthesis, replacing hypoxanthine with xanthine during standard chlorination yields 2,6-dichloropurine rather than the desired 6-chloropurine, requiring costly separation and selective dehalogenation steps to achieve the correct substitution pattern [2]. In biological applications, such as hybridoma selection, substituting with adenine fails entirely because adenine relies on the APRT salvage pathway, which cannot bypass the aminopterin-induced block targeted by the HGPRT pathway that specifically requires hypoxanthine [3].

Precursor Regiospecificity in Halogenation

When subjected to POCl3-mediated chlorination, hypoxanthine undergoes regiospecific mono-halogenation at the C6 position, whereas xanthine undergoes di-halogenation at both the C2 and C6 positions [1].

Evidence DimensionHalogenation substitution pattern
Target Compound Data100% regiospecificity for C6 substitution (yielding 6-chloropurine)
Comparator Or BaselineXanthine (forces dual C2/C6 substitution, yielding 2,6-dichloropurine)
Quantified DifferenceSingle-site vs. dual-site halogenation
ConditionsPOCl3 mediated chlorination at elevated temperatures

Eliminates the need for complex protection and selective deprotection steps when synthesizing 6-substituted APIs like 6-mercaptopurine or azathioprine.

Cell Culture Rescue Efficiency in HAT Medium

In monoclonal antibody production, hypoxanthine rescues HGPRT-positive hybridomas in aminopterin-blocked media, whereas adenine cannot utilize the required salvage pathway to sustain cell viability [1].

Evidence DimensionCell viability in aminopterin-treated media
Target Compound Data100% rescue of HGPRT+ cells
Comparator Or BaselineAdenine (0% rescue of HGPRT-dependent cells)
Quantified DifferenceAbsolute viability vs. complete cell death
ConditionsStandard HAT (Hypoxanthine-Aminopterin-Thymidine) selection media protocol

Ensures strict, reliable selection of successfully fused hybridoma cells, a non-negotiable requirement for commercial monoclonal antibody production.

Aqueous Solubility for Media Formulation

Hypoxanthine demonstrates 14-fold higher aqueous solubility at physiological pH compared to xanthine, which is critical for formulating stable, precipitate-free cell culture media and buffer solutions [1].

Evidence DimensionAqueous solubility at neutral pH
Target Compound Data~700 mg/L at 25°C (pH 7.0)
Comparator Or BaselineXanthine (~50 mg/L at 25°C, pH 7.0)
Quantified Difference14-fold higher aqueous solubility
ConditionsAqueous buffer formulation at pH 7.0 and 25°C

Prevents media precipitation and ensures consistent bioavailability in high-throughput biological assays and large-scale bioreactors.

Signal Amplification in ROS Generation Assays

As a substrate for xanthine oxidase, hypoxanthine undergoes a two-step oxidation process, generating twice the amount of reactive oxygen species (ROS) per mole compared to xanthine [1].

Evidence DimensionMolar yield of Superoxide/H2O2
Target Compound DataYields 2 moles of ROS per mole of substrate
Comparator Or BaselineXanthine (yields 1 mole of ROS per mole of substrate)
Quantified Difference2:1 molar ratio of ROS generation
ConditionsIn vitro xanthine oxidase (XO) catalyzed oxidation assays

Doubles the signal-to-noise ratio in colorimetric or fluorometric oxidative stress and enzyme activity assays, allowing for lower detection limits.

Synthesis of 6-Substituted Pharmaceutical APIs

Hypoxanthine is the required starting material for synthesizing 6-chloropurine via POCl3 chlorination. Because it ensures 100% regiospecificity at the C6 position, it is the direct precursor of choice for manufacturing critical immunosuppressive and antineoplastic APIs, including 6-mercaptopurine and azathioprine, avoiding the di-halogenation issues associated with xanthine [1].

Monoclonal Antibody Hybridoma Selection (HAT Medium)

In biomanufacturing, hypoxanthine is formulated alongside aminopterin and thymidine to create HAT selection media. Its specific ability to be salvaged by the HGPRT enzyme ensures that only successfully fused hybridoma cells survive, making it an irreplaceable component in commercial monoclonal antibody development workflows [2].

High-Sensitivity Oxidative Stress Assays

Due to its two-step oxidation mechanism when catalyzed by xanthine oxidase, hypoxanthine is utilized in diagnostic and research assays requiring high-sensitivity detection of reactive oxygen species. Its ability to generate twice the H2O2 per mole compared to xanthine provides a superior signal-to-noise ratio in fluorometric and colorimetric assay kits [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

136.03851076 Da

Monoisotopic Mass

136.03851076 Da

Heavy Atom Count

10

LogP

-1.11

Appearance

Solid powder

Melting Point

150 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2TN51YD919

Metabolism Metabolites

Under normal circumstances hypoxanthine is readily converted to uric acid. The enzyme xanthine oxidase makes uric acid from xanthine and hypoxanthine, which in turn are produced from other purines. In humans and higher primates, uric acid is the final oxidation (breakdown) product of purine metabolism and is excreted in urine.

Wikipedia

Hypoxanthine

General Manufacturing Information

6H-Purin-6-one, 1,9-dihydro-: ACTIVE

Dates

Last modified: 08-15-2023

"Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay" (PDF). Worldwide Antimalarial Resistance Network. Retrieved 2017-01-20.

Brockman, A.; Price, R.N.; van Vugt, M.; Heppner, D.G.; Walsh, D.; Sookto, P.; Wimonwattrawatee, T.; Looareesuwan, S.; White, N.J.; Nosten, F. (September 2000). "Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate-mefloquine". Transactions of the Royal Society of Tropical Medicine and Hygiene. 94 (5): 537–544. doi:10.1016/S0035-9203(00)90080-4. PMC 4340572. PMID 11132385.

Callahan; Smith, K.E.; Cleaves, H.J.; Ruzica, J.; Stern, J.C.; Glavin, D.P.; House, C.H.; Dworkin, J.P. (11 August 2011). "Carbonaceous meteorites contain a wide range of extraterrestrial nucleobases". Proceedings of the National Academy of Sciences of the United States of America. 108 (34): 13995–13998. Bibcode:2011PNAS..10813995C. doi:10.1073/pnas.1106493108. PMC 3161613. PMID 21836052.

Steigerwald, John (8 August 2011). "NASA Researchers: DNA Building Blocks Can Be Made in Space". NASA. Retrieved 2011-08-10.

ScienceDaily Staff (9 August 2011). "DNA Building Blocks Can Be Made in Space, NASA Evidence Suggests". ScienceDaily. Retrieved 2011-08-09.

The Pharmacology of Chinese Herbs, Second Edition By Kee C. Huang

Lee, Chun-Yue (2009). "Recognition and Processing of a New Repertoire of DNA Substrates by Human 3-Methyladenine DNA Glycosylase (AAG)". Biochemistry. 10 (9): 1850–1861. doi:10.1021/bi8018898. PMC 2883313. PMID 19219989.

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